N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-ethyl-3-methylmorpholin-4-yl)acetamide
Description
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-ethyl-3-methylmorpholin-4-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and a morpholine ring
Properties
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-ethyl-3-methylmorpholin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-5-14(4)9-20-7-6-18(14)8-12(19)15-13-10(2)16-17-11(13)3/h5-9H2,1-4H3,(H,15,19)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSATYCDTQKZZSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCN1CC(=O)NC2=C(NN=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-ethyl-3-methylmorpholin-4-yl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Formation of the Morpholine Ring: The morpholine ring is usually synthesized by reacting diethanolamine with an appropriate alkylating agent, such as ethyl bromide, under basic conditions.
Coupling Reaction: The final step involves coupling the pyrazole and morpholine derivatives. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative is reacted with a chloroacetamide derivative of the morpholine ring in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms of the pyrazole and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Substituted derivatives at the nitrogen atoms.
Scientific Research Applications
Chemistry
In chemistry, N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-ethyl-3-methylmorpholin-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest in pharmacological studies.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-ethyl-3-methylmorpholin-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-methylmorpholin-4-yl)acetamide: Lacks the ethyl group on the morpholine ring.
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-ethylmorpholin-4-yl)acetamide: Lacks the methyl group on the morpholine ring.
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-ethyl-3-methylpiperidin-4-yl)acetamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-ethyl-3-methylmorpholin-4-yl)acetamide is unique due to the presence of both the ethyl and methyl groups on the morpholine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
